molecular formula C23H26N4O5 B12197794 3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B12197794
M. Wt: 438.5 g/mol
InChI Key: FDAWCHCIYXAWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a complex organic compound that features a piperazine ring, an acetylphenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves a multi-step process. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the acetylphenyl group. The final steps involve the coupling of the piperazine derivative with the benzodioxin moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce ketones or other reducible groups within the molecule.

    Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the benzodioxin moiety may enhance its binding affinity and specificity. This compound may modulate neurotransmitter release or receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its combination of a piperazine ring, an acetylphenyl group, and a benzodioxin moiety. This unique structure may confer specific biological activities and therapeutic potential not seen in other similar compounds.

Properties

Molecular Formula

C23H26N4O5

Molecular Weight

438.5 g/mol

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)acetamide

InChI

InChI=1S/C23H26N4O5/c1-16(28)17-2-5-19(6-3-17)27-10-8-26(9-11-27)15-22(29)25-23(30)24-18-4-7-20-21(14-18)32-13-12-31-20/h2-7,14H,8-13,15H2,1H3,(H2,24,25,29,30)

InChI Key

FDAWCHCIYXAWMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.